Triisodecylamine

Descripción

Propiedades

Número CAS |

35723-89-8 |

|---|---|

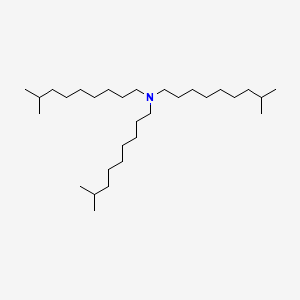

Fórmula molecular |

C30H63N |

Peso molecular |

437.8 g/mol |

Nombre IUPAC |

8-methyl-N,N-bis(8-methylnonyl)nonan-1-amine |

InChI |

InChI=1S/C30H63N/c1-28(2)22-16-10-7-13-19-25-31(26-20-14-8-11-17-23-29(3)4)27-21-15-9-12-18-24-30(5)6/h28-30H,7-27H2,1-6H3 |

Clave InChI |

DLFKJPZBBCZWOO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCCCCCN(CCCCCCCC(C)C)CCCCCCCC(C)C |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Conditions

The process occurs in three stages:

-

Catalytic Activation : Isodecyl alcohol is introduced into an autoclave with a Cu-Ni catalyst. Nitrogen purging removes atmospheric oxygen, followed by the introduction of liquefied ammonia and hydrogen.

-

Primary Reaction : The mixture is heated to 120–250°C under 3–10 MPa pressure for 5–15 hours. This step facilitates the dehydrogenation of alcohol to aldehyde, followed by condensation with ammonia to form imine intermediates.

-

Secondary Reaction : After cooling to 50–100°C, residual gases are purged, and hydrogen is reintroduced at 0.1–1 MPa. Subsequent heating to 180–240°C for 1–10 hours ensures complete reduction of imines to the final tertiary amine.

Table 1: Optimized Parameters for Catalytic Amination

Catalyst Regeneration and Reuse

The Cu-Ni catalyst exhibits robust stability across multiple cycles. Post-reaction filtration and reactivation under hydrogen flow restore catalytic activity, with <5% efficiency loss after five cycles.

Alkylation of Ammonia with Isodecyl Halides

An alternative route involves alkylating ammonia with isodecyl halides (e.g., isodecyl bromide). While less common due to halide cost, this method is noted in specialty chemical patents.

Two-Step Alkylation Process

Key Challenges:

-

Side Products : Di-isodecylamine and mono-isodecylamine require separation via fractional distillation.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but complicate purification.

Purification and Isolation Techniques

Crude this compound contains residual alcohols, catalysts, and oligomers. High-vacuum distillation (0.1–1 mmHg) at 150–200°C achieves >99% purity, as validated for analogous tertiary amines.

Table 2: Distillation Parameters and Outcomes

Emerging Methodologies: Mitsunobu and Reductive Amination

Recent patents describe advanced methods for tertiary amine synthesis, though direct applications for this compound remain exploratory:

Mitsunobu-Type Coupling

Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) mediate the coupling of isodecyl alcohols with pre-formed amines. This method, while efficient, faces scalability challenges due to reagent costs.

Reductive Amination of Ketones

Hydrogenation of N-isodecyl imines derived from isodecyl ketones offers a pathway to this compound. However, ketone precursors are less commercially accessible than alcohols.

Industrial-Scale Considerations

Cost Analysis

| Method | Cost Drivers | Relative Cost (Indexed) |

|---|---|---|

| Catalytic Amination | Catalyst, energy | 100 |

| Alkylation | Halides, solvents | 150 |

| Mitsunobu | DIAD, PPh3 | 300 |

Análisis De Reacciones Químicas

Tipos de reacciones

La triisodecilamina experimenta diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar los óxidos de amina correspondientes.

Reducción: Se puede reducir para formar aminas secundarias o primarias.

Sustitución: Puede participar en reacciones de sustitución nucleofílica, donde los grupos isodecilo pueden ser reemplazados por otros grupos alquilo o arilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Los haluros de alquilo o los haluros de arilo se utilizan comúnmente en reacciones de sustitución, a menudo en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Óxidos de amina.

Reducción: Aminas secundarias o primarias.

Sustitución: Diversas aminas sustituidas con alquilo o arilo.

Aplicaciones Científicas De Investigación

Chemical and Industrial Applications

Extraction Processes

Triisodecylamine is widely used as an extractant in solvent extraction processes for various metal ions. Its effectiveness has been demonstrated in the extraction of metals such as silver, mercury, uranium, cobalt, and iron from aqueous solutions.

| Metal Ion | Extraction Efficiency (%) | Contact Time (min) |

|---|---|---|

| Uranium | 99.12 | 60 |

| Silver | 95.00 | 30 |

| Mercury | 90.50 | 45 |

| Cobalt | 85.00 | 30 |

In a study focused on uranium recovery using this compound-impregnated activated carbon, it achieved a loading efficiency of 99.12% within 60 minutes, outperforming tributyl phosphate, which only reached 85.01% at 120 minutes .

Surfactant Production

this compound serves as an intermediate in the production of surfactants and ionic liquids. Its surfactant properties are utilized in various formulations, including cosmetics and industrial cleaning agents .

Corrosion Inhibition

Due to its hydrophobic nature, this compound is employed as a corrosion inhibitor in metalworking fluids and lubricants, enhancing the longevity of metal components .

Biological Applications

Ionophoric Activity

this compound acts as an ionophore, facilitating the transport of ions across biological membranes. This property has been explored for its potential use in pH-selective electrodes and biosensors .

In research involving solid-contact pH-selective electrodes incorporating this compound, it was found to effectively measure pH levels under varying conditions, indicating its utility in environmental monitoring .

Drug Delivery Systems

The compound has been investigated for its biocompatibility and low toxicity towards various cell lines, making it a candidate for drug delivery systems . Its ability to form complexes with therapeutic agents enhances their solubility and bioavailability.

Environmental Applications

Wastewater Treatment

this compound is utilized in wastewater treatment processes to extract heavy metals from contaminated water sources. Its effectiveness in binding with metal ions makes it a crucial component of environmental remediation strategies .

Case Study 1: Uranium Recovery

A study demonstrated this compound's superior performance in extracting uranium from sulfate solutions compared to other extractants like tributyl phosphate. The rapid kinetics observed (99.12% efficiency within 60 minutes) suggest its potential for efficient metal ion extraction in environmental applications.

Case Study 2: Ion Selectivity

Research on ion-selective electrodes highlighted this compound's role as a hydrogen neutral ionophore. This property allows for precise pH measurements in biological systems, showcasing its potential application in sensor technology.

Mecanismo De Acción

El mecanismo de acción de la triisodecilamina involucra su capacidad de interactuar con diversos objetivos moleculares a través de enlaces de hidrógeno, fuerzas de van der Waals e interacciones hidrófobas. Estas interacciones le permiten formar complejos estables con otras moléculas, influyendo así en sus propiedades químicas y físicas. En sistemas biológicos, puede interactuar con las membranas celulares y las proteínas, afectando su estructura y función.

Comparación Con Compuestos Similares

Triisodecylamine vs. Tributyl Phosphate (TBP) and Di-n-pentyl Sulfoxide (DPSO)

In the extraction of U(VI) and Mo(VI) from phosphoric acid, this compound (Alamine 310) exhibits lower efficiency compared to TBP and DPSO. A study by Behera et al. (2023) demonstrated the following extraction efficiency order in low-acidity conditions (<2 mol/L H₃PO₄):

TBP > DPSO > this compound .

| Compound | Chemical Class | Key Application | Efficiency (U/Mo Separation) |

|---|---|---|---|

| This compound | Tertiary aliphatic amine | Metal ion extraction in acidic media | Moderate |

| TBP | Organophosphate ester | Solvent extraction in nuclear fuel reprocessing | High |

| DPSO | Sulfoxide | Metal recovery and organic synthesis | Intermediate |

Mechanistic Insight : TBP’s higher efficiency stems from its ability to form stable complexes with uranyl ions via phosphoryl oxygen coordination. This compound relies on weaker amine-metal interactions, limiting its utility in high-acidity environments .

This compound vs. Triisobutylamine

Triisobutylamine (CAS 1116-40-1, C₁₂H₂₇N ) shares structural similarities as a tertiary amine but differs in alkyl chain length and branching:

| Property | This compound | Triisobutylamine |

|---|---|---|

| Molecular Weight | 437.83 g/mol | 185.35 g/mol |

| Boiling Point | 495.2°C | ~200°C (estimated) |

| Applications | Metal extraction | Catalysis, surfactants |

The longer isodecyl chains in this compound enhance its hydrophobicity and solvent capacity for non-polar systems, whereas triisobutylamine’s smaller size favors applications in organic synthesis and catalysis .

This compound vs. Tridecylamine

Tridecylamine (monotridecylamine) is a primary amine with a single linear C₁₃ chain, contrasting sharply with this compound’s tertiary structure. Key differences include:

| Property | This compound | Tridecylamine |

|---|---|---|

| Amine Type | Tertiary | Primary |

| Reactivity | Low nucleophilicity | High nucleophilicity |

| Applications | Solvent, extractant | Surfactant intermediates |

Tridecylamine’s primary amine group enables participation in reactions like alkylation and acylation, while this compound’s tertiary structure limits such reactivity but improves stability in acidic media .

Actividad Biológica

Triisodecylamine, also known as tridodecylamine (TDA), is a tertiary amine characterized by three dodecyl groups attached to a nitrogen atom. Its unique structure and properties allow it to exhibit various biological activities and applications in industrial and environmental contexts. This article explores the biological activity of this compound, focusing on its chemical properties, biological roles, degradation processes, and potential applications in various fields.

- Chemical Formula : C36H75N

- Molecular Weight : 521.9874 g/mol

- IUPAC Name : Tridodecylamine

- CAS Number : 102-87-4

This compound belongs to the class of trialkylamines, which are organic compounds containing three alkyl groups bonded to an amino nitrogen. Its structure contributes to its amphiphilic nature, making it useful in various chemical applications.

Biological Roles

This compound has been studied for its roles in biological systems, particularly in relation to its metabolic pathways and interactions with other compounds. Notably, it has been identified as a metabolite in both mice and rats, indicating its relevance in mammalian biology .

Antioxidant and Antibacterial Activities

Research has indicated that this compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems. Additionally, studies have highlighted its potential antibacterial activity against various pathogens, suggesting possible applications in pharmaceuticals and food preservation .

Degradation Studies

The degradation of this compound has been a focus of research due to its implications for environmental safety and waste management. A study investigating the thermal degradation of organic complexants found that this compound had lower degradation yields compared to other compounds at elevated temperatures (320 °C), with yields of only 67% due to its high organic carbon content . This suggests that while this compound is stable under certain conditions, its persistence in the environment may pose challenges.

Table 1: Degradation Yields of Various Compounds at 320 °C

| Compound | Degradation Yield (%) |

|---|---|

| EDTA | 89 |

| TTA | 78 |

| This compound | 67 |

Applications in Industry

This compound is utilized in various industrial processes, including:

- Solvent Extraction : It is used for uranium recovery from aqueous solutions when impregnated on activated carbon . The efficiency of TDA as an extractant highlights its significance in nuclear chemistry.

- Nanoparticle Stabilization : In materials science, this compound serves as a capping agent for cobalt nanoparticles. Its stabilization effects are vital for controlling particle size and preventing agglomeration during synthesis .

Case Studies

- Uranium Recovery : A study demonstrated the effectiveness of this compound-impregnated activated carbon for uranium recovery from sulfate solutions. The loading capacity reached 0.69 g per gram of activated carbon, showcasing TDA's potential in nuclear waste management .

- Thermal Stability Analysis : Research on the thermal stability of this compound revealed insights into its degradation pathways under high-temperature conditions, which is crucial for understanding its environmental impact and safety measures during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.